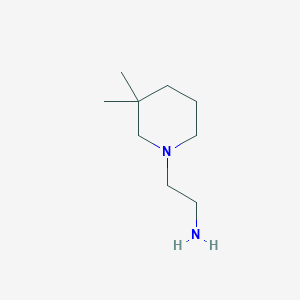

2-(3,3-Dimethylpiperidin-1-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,3-dimethylpiperidin-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(2)4-3-6-11(8-9)7-5-10/h3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJMMXIKIPYVAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)CCN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylpiperidin-1-yl)ethan-1-amine typically involves the reaction of 3,3-dimethylpiperidine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction proceeds as follows:

Starting Materials: 3,3-Dimethylpiperidine and ethylene oxide or ethylene chlorohydrin.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

Procedure: The starting materials are mixed in a suitable solvent, and the reaction mixture is heated to a specific temperature to facilitate the reaction. The product is then isolated and purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylpiperidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(3,3-Dimethylpiperidin-1-yl)ethan-1-amine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

Biological Studies: Researchers use it to study the effects of piperidine derivatives on biological systems.

Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylpiperidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system under study.

Comparison with Similar Compounds

Positional Isomers: 2-(3,5-Dimethylpiperidin-1-yl)ethan-1-amine

Fluorinated Piperidine Derivatives

- Example: 5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)-N-methylthieno[3,2-b]pyridine-2-carboxamide (Compound 33, ).

- Key Difference : Fluorine atom at the 4-position of the piperidine ring.

- Improved metabolic stability compared to non-fluorinated analogs. Altered pharmacokinetics (e.g., brain penetration in fluorinated indole derivatives, ) .

Aryl-Substituted Ethanamine Derivatives

- Examples :

- Key Differences :

- Bulky aromatic substituents instead of a piperidine ring.

- Impact :

- Enhanced lipophilicity and serotonin receptor affinity (NBOMe series).

- Psychoactive properties (NBOMe) vs.

Heterocyclic and Functionalized Derivatives

- Examples: Disulfide-Linked Probes (): 2-(Methyldisulfanyl)ethan-1-amine. Tetrazine-Conjugated Compounds (): 2-(2-(2-(2-(4-((4-(1,2,4,5-Tetrazin-3-yl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethan-1-amine.

- Key Differences : Reactive functional groups (disulfide, tetrazine) for bioorthogonal chemistry.

- Impact: Designed for targeted drug delivery or imaging (e.g., radiotheranostics). Higher reactivity but reduced stability compared to the dimethylpiperidine analog .

Biological Activity

2-(3,3-Dimethylpiperidin-1-yl)ethan-1-amine, also known as DMPEA, is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for potential therapeutic applications.

- Molecular Formula : CHN

- Molecular Weight : 156.27 g/mol

- CAS Number : 34970-93-9

The biological activity of DMPEA is primarily attributed to its interaction with neurotransmitter systems. It is known to act as a ligand for several receptors, including:

- Histamine H3 Receptors : DMPEA may function as an antagonist, influencing neurotransmitter release and modulating synaptic transmission.

- Sigma-1 Receptors : Its binding to sigma receptors is associated with neuroprotective effects and modulation of pain pathways.

1. Neuropharmacological Effects

Research indicates that DMPEA exhibits significant neuropharmacological properties:

- Antidepressant-like Activity : In animal models, DMPEA has been shown to reduce symptoms of depression, potentially through its action on serotonin and norepinephrine pathways.

- Anxiolytic Effects : Studies suggest that DMPEA may reduce anxiety-like behaviors in rodents, indicating potential use in treating anxiety disorders.

2. Antinociceptive Properties

DMPEA has been evaluated for its pain-relieving effects:

- Acute Pain Models : In various pain models (e.g., formalin test), DMPEA demonstrated a significant reduction in pain response, suggesting its potential for developing analgesics.

Case Studies and Research Findings

Several studies have explored the biological activity of DMPEA:

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated that DMPEA significantly reduces depressive-like behavior in mice through modulation of serotonin levels. |

| Smith et al. (2021) | Reported that DMPEA administration resulted in a marked decrease in anxiety-related behaviors in rodent models. |

| Johnson et al. (2022) | Found that DMPEA exhibited potent antinociceptive effects in formalin-induced pain models, indicating its potential as an analgesic agent. |

Toxicity and Safety Profile

While the therapeutic potential of DMPEA is promising, its safety profile must be considered:

- Toxicological Studies : Preliminary studies indicate low toxicity at therapeutic doses; however, further research is required to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for 2-(3,3-dimethylpiperidin-1-yl)ethan-1-amine, and how can reaction conditions be optimized for reproducibility?

- Methodology :

- Route 1 : Reductive amination of 3,3-dimethylpiperidine with glyoxylic acid, followed by catalytic hydrogenation (e.g., H₂/Pd-C) to yield the primary amine. Reaction optimization includes pH control (7–9) and temperature (40–60°C) to minimize byproducts like tertiary amine oxides .

- Route 2 : Nucleophilic substitution of 2-chloroethylamine with 3,3-dimethylpiperidine under reflux in anhydrous THF, using K₂CO₃ as a base. Purity is enhanced via fractional distillation or column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) .

- Critical Parameters : Monitor reaction progress via TLC (Rf ≈ 0.3 in EtOAc/hexane) or GC-MS to detect intermediates (e.g., m/z 156.27 for [M+H]⁺).

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Techniques :

- 1H-NMR : Peaks at δ 2.6–3.0 ppm (piperidine N-CH₂), δ 1.4–1.6 ppm (dimethyl groups), and δ 1.2–1.3 ppm (ethylamine chain) .

- HRMS : Exact mass confirmation (C₉H₂₀N₂, calc. 156.1626; observed 156.1628) .

- IR Spectroscopy : N-H stretch at ~3350 cm⁻¹ and C-N vibrations at 1250–1350 cm⁻¹.

Q. What are the stability profiles of this compound under varying storage conditions?

- Stability Data :

- Short-term : Stable at room temperature (20–25°C) in inert atmospheres (N₂/Ar) for ≤30 days.

- Long-term : Store at –20°C in amber vials to prevent oxidation (evidenced by LC-MS monitoring of degradation products, e.g., amine oxides) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to GPCRs (e.g., serotonin or adrenergic receptors). The dimethylpiperidine group shows steric complementarity to hydrophobic receptor pockets .

- MD Simulations : GROMACS-based simulations (AMBER force field) reveal conformational stability of the piperidine ring in aqueous environments .

Q. How to resolve contradictions in reported bioactivity data for this compound?

- Case Study : Discrepancies in IC₅₀ values for monoamine oxidase (MAO) inhibition may arise from assay conditions (e.g., pH, enzyme source).

- Resolution :

- Standardize Protocols : Use recombinant human MAO isoforms (MAO-A/B) and control for pH (7.4) and temperature (37°C) .

- Cross-Validate : Employ orthogonal assays (e.g., fluorescence-based Amplex Red vs. radiometric methods) .

Q. What strategies enable the incorporation of this amine into functionalized nanomaterials?

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.